2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone, also known as BQ-123, is a selective endothelin A receptor antagonist that has been widely studied for its potential therapeutic applications. Endothelin A receptors are involved in various physiological processes including vasoconstriction, cell proliferation, and inflammation. By blocking these receptors, BQ-123 has shown promising results in treating various diseases.
Mecanismo De Acción
2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone selectively blocks endothelin A receptors, which are mainly expressed in vascular smooth muscle cells and mediate vasoconstriction and cell proliferation. By blocking these receptors, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone promotes vasodilation and inhibits cell proliferation, which can be beneficial in various diseases.
Biochemical and Physiological Effects:
2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. In addition to its vasodilatory and anti-proliferative effects, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been shown to reduce oxidative stress, inflammation, and fibrosis. These effects may contribute to its therapeutic benefits in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also highly selective for endothelin A receptors, which allows for specific targeting of this receptor subtype. However, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. It also has a relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for research on 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone. One area of interest is its potential use in combination with other therapies. For example, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone may enhance the efficacy of existing cancer therapies by inhibiting endothelin A receptor-mediated tumor growth and metastasis. Another area of interest is the development of more potent and selective endothelin A receptor antagonists. Finally, further studies are needed to better understand the long-term safety and efficacy of 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone in various diseases.
Métodos De Síntesis
2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. One common method involves the reaction of 2-aminobenzylthio with cyclopentanone in the presence of a base, followed by cyclization with phosgene to yield 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone.
Aplicaciones Científicas De Investigación
2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases including pulmonary hypertension, heart failure, and cancer. In pulmonary hypertension, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been shown to improve pulmonary hemodynamics and exercise capacity. In heart failure, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been shown to reduce left ventricular mass and improve cardiac function. In cancer, 2-(benzylthio)-3-cyclopentyl-4(3H)-quinazolinone has been shown to inhibit tumor growth and metastasis.
Propiedades
IUPAC Name |
2-benzylsulfanyl-3-cyclopentylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-19-17-12-6-7-13-18(17)21-20(22(19)16-10-4-5-11-16)24-14-15-8-2-1-3-9-15/h1-3,6-9,12-13,16H,4-5,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAKWLXFIZXGGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylsulfanyl)-3-cyclopentylquinazolin-4(3H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.